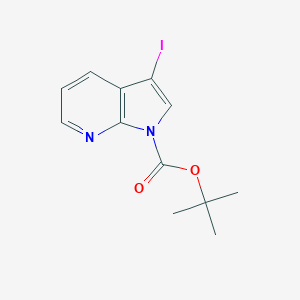

1-Boc-3-Iodo-7-azaindole

Description

Properties

IUPAC Name |

tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWXYUIDHAWPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634752 | |

| Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-18-7 | |

| Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-iodo-7-azaindole: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodo-7-azaindole has emerged as a critical chemical intermediate in the rapidly advancing field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and pivotal role as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of its application in drug discovery are presented to serve as a valuable resource for researchers in medicinal chemistry and chemical biology.

Introduction

This compound, with the systematic name tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a heterocyclic compound featuring a 7-azaindole core. The strategic placement of an iodine atom at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen makes it an exceptionally versatile precursor for the synthesis of complex molecules, particularly in the realm of drug discovery. Its primary application lies in the construction of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [2] |

| Molecular Weight | 344.1 g/mol | [2] |

| CAS Number | 192189-18-7 | [2] |

| Appearance | Off-white to yellow solid | |

| Purity | ≥95% | [2] |

| Storage | Room temperature | [2] |

| Classification | Protein Degrader Building Block | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 7-azaindole. The first step involves the regioselective iodination at the C3 position of the 7-azaindole ring, followed by the protection of the indole nitrogen with a Boc group.

Experimental Protocol: Two-Step Synthesis

Step 1: Iodination of 7-Azaindole

-

Reagents: 7-Azaindole, Iodine Monochloride (ICl), Pyridine, Dioxane.

-

Procedure: To a solution of 7-azaindole in pyridine and dioxane, a solution of iodine monochloride in dioxane is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude 3-iodo-7-azaindole is isolated. Due to its instability, the product of this step is often used directly in the next step without extensive purification.

Step 2: Boc Protection of 3-iodo-7-azaindole

-

Reagents: Crude 3-iodo-7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dioxane.

-

Procedure: The crude 3-iodo-7-azaindole is dissolved in dioxane. Di-tert-butyl dicarbonate and a catalytic amount of DMAP are added to the solution. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound as a solid.

A detailed, step-by-step protocol with specific quantities and reaction times can be found in various organic synthesis literature and patents.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While specific, publicly available spectra for this exact compound are limited, representative data for similar azaindole structures provide a basis for characterization.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and pyrrole rings, a singlet for the C2-proton, and a characteristic singlet for the nine protons of the Boc group. |

| ¹³C NMR | Resonances for the carbon atoms of the 7-azaindole core, with the C3 carbon showing a downfield shift due to the iodine substituent, and signals for the quaternary and methyl carbons of the Boc group. |

| Mass Spectrometry (LC-MS) | An exact mass corresponding to the molecular formula C₁₂H₁₃IN₂O₂. The presence of the iodine atom would result in a characteristic isotopic pattern. |

Application in the Synthesis of PROTACs

The true utility of this compound lies in its role as a versatile building block for PROTACs. The iodine atom at the 3-position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker connected to an E3 ligase ligand. The Boc protecting group can be easily removed under acidic conditions to allow for further functionalization at the nitrogen atom if required.

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a key intermediate. This workflow showcases the modularity of PROTAC synthesis, enabling the creation of a library of compounds for optimization.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The 7-azaindole scaffold, derived from this compound, often serves as the warhead that binds to the target protein. A prominent example is its use in developing degraders for Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a validated target in B-cell malignancies.[3][4]

The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.

Conclusion

This compound is a high-value chemical entity that plays a crucial role in the design and synthesis of next-generation therapeutics, particularly in the field of targeted protein degradation. Its well-defined structure and reactive handles provide medicinal chemists with a versatile platform for creating potent and selective PROTACs. As research into TPD continues to expand, the demand for and importance of such specialized building blocks are set to grow, paving the way for novel treatments for a wide range of diseases.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. calpaclab.com [calpaclab.com]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel BTK PROTACs for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-3-Iodo-7-azaindole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-iodo-7-azaindole, with the CAS Number 192189-18-7, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] As a derivative of 7-azaindole, a bioisostere of indole, this compound offers unique physicochemical properties that are advantageous for drug design, including improved solubility and metabolic stability. The presence of an iodine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for controlled, regioselective functionalization. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, particularly in the development of kinase inhibitors and other targeted therapeutics.

Molecular Structure and Properties

The structure of this compound, systematically named tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is characterized by a 7-azaindole core iodinated at the 3-position and protected at the N1 position with a Boc group.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 192189-18-7 | [1][2] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [1] |

| Molecular Weight | 344.15 g/mol | [2] |

| Appearance | White to light yellow solid/crystals | - |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Room temperature, store in a dry and dark place | [1] |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I | [2] |

| Hazard Statements | H302 (Harmful if swallowed) | - |

| Precautionary Codes | P280, P305+P351+P338 | - |

Note: Some data is based on typical supplier specifications and may vary between batches.

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not consistently available in peer-reviewed literature. Researchers should perform their own analytical characterization to confirm identity and purity.

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process starting from 7-azaindole: C3-iodination followed by N-Boc protection. The 3-iodo intermediate is often unstable and is used immediately in the next step.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Step 1: Iodination of 7-Azaindole

-

Dissolve 7-azaindole (1.0 eq) in pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of iodine monochloride (ICl, ~1.1 eq) in pyridine dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture containing the unstable 3-iodo-7-azaindole is typically used directly in the next step without isolation.

-

-

Step 2: N-Boc Protection

-

To the crude reaction mixture from Step 1, add di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

-

Add dioxane as a co-solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid. A yield of approximately 92% over the two steps has been reported.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds at the 3-position. This is a common strategy for building molecular complexity in drug discovery programs.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology (Representative Protocol):

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

-

Reaction Execution:

-

Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography to obtain the desired 3-substituted-1-Boc-7-azaindole product.

-

Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in drug discovery, renowned as an excellent "hinge-binding motif" for interacting with the ATP-binding site of protein kinases.

Kinase Inhibitors and the MAPK/ERK Pathway

A prominent example of a drug built upon the 7-azaindole core is Vemurafenib , an inhibitor of the BRAF kinase, which is frequently mutated (V600E) in melanoma. BRAF is a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival. In cancer, constitutive activation of this pathway due to mutations leads to uncontrolled cell growth. Vemurafenib and similar inhibitors block the pathway at the level of BRAF, thereby halting downstream signaling.

Caption: The MAPK/ERK pathway and the inhibitory action of a 7-azaindole-based drug.

Protein Degrader Building Blocks

This compound is also classified as a building block for Protein Degradation Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The versatile reactivity of this compound allows it to be incorporated into complex linker architectures required for effective PROTAC design.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential tool for accessing novel 3-substituted 7-azaindole derivatives. The proven success of the 7-azaindole core in approved drugs like Vemurafenib ensures that this building block will continue to be of great interest to scientists working on the discovery of next-generation targeted therapies.

References

A Comprehensive Technical Guide to 1-Boc-3-Iodo-7-azaindole (CAS: 192189-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-3-Iodo-7-azaindole, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a heterocyclic compound featuring a 7-azaindole core protected with a tert-butyloxycarbonyl (Boc) group and functionalized with an iodine atom at the 3-position. This specific arrangement of functional groups makes it an invaluable intermediate for introducing the 7-azaindole scaffold into larger, more complex molecules through various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 192189-18-7 | N/A |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | [1] |

| Molecular Weight | 344.1 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Storage | Room temperature | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-azaindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by a regioselective iodination at the C-3 position. It is crucial to protect the nitrogen first, as the unprotected 3-iodo-7-azaindole is known to be unstable.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Boc-7-azaindole

-

To a solution of 7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-Boc-7-azaindole.

Step 2: Synthesis of this compound

-

Dissolve the 1-Boc-7-azaindole in an appropriate solvent like THF.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C-3 position.

-

After stirring for a short period, add a solution of iodine (I₂) in the same solvent.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and purify the crude material by column chromatography to obtain this compound.

Characterization Data:

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.6 ppm), and aromatic protons of the azaindole core. |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~150 ppm), the Boc quaternary carbon (~85 ppm), and the carbons of the azaindole ring, with the iodinated carbon appearing at a characteristic upfield shift. |

| HRMS | The calculated mass for the molecular ion [M+H]⁺ would be approximately 345.0049. |

Applications in Drug Discovery

The 7-azaindole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine structure and form key hydrogen bond interactions with the hinge region of protein kinases.[3] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and PROTACs.[4][5]

Kinase Inhibitor Synthesis

The iodine atom at the C-3 position of this compound is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, and alkynyl groups, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

-

To a reaction vessel, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture and heat it under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) if required for the final compound.

The 7-azaindole scaffold is a key component of several approved and investigational kinase inhibitors targeting pathways like the PI3K/AKT/mTOR and JAK/STAT pathways, which are frequently dysregulated in cancer.[6][7]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound can be incorporated into the linker or the target protein ligand, providing a versatile platform for the synthesis of novel PROTACs.

Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a linker.

Caption: General workflow for the synthesis of a PROTAC molecule.

Quantitative Data

The following table summarizes representative biological activity data for a kinase inhibitor synthesized using a 7-azaindole scaffold, demonstrating the potency that can be achieved with this chemical class.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Compound 10 | PI3Kγ | 0.05 | THP-1 | [9] |

| Compound 28 | PI3Kγ | 0.040 | THP-1 | [9] |

| Compound 94 | JAK2 | 260 | N/A | [4] |

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutics. Its facile incorporation into complex molecules via robust cross-coupling methodologies has positioned it as a valuable tool in the development of kinase inhibitors and PROTACs. The continued exploration of this scaffold is expected to yield new and improved treatments for a variety of diseases, particularly cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. cenmed.com [cenmed.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 7-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of biologically active molecules, with applications spanning oncology, virology, neurodegenerative diseases, and inflammation. This technical guide provides an in-depth exploration of the multifaceted biological activities of 7-azaindole derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Kinase Inhibition: A Dominant Therapeutic Application

7-Azaindole derivatives have demonstrated remarkable success as kinase inhibitors, largely due to the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This has led to the development of both highly selective and multi-targeted kinase inhibitors.

One of the most prominent examples is Vemurafenib , a potent and selective inhibitor of the B-RAF V600E mutant kinase, which is approved for the treatment of metastatic melanoma.[4][5][6] The 7-azaindole core of Vemurafenib is instrumental in its high-affinity binding to the active site of the B-RAF kinase.[5]

The versatility of the 7-azaindole scaffold has been exploited to target a wide array of kinases implicated in cancer and other diseases. These include:

-

PI3K/AKT/mTOR Pathway: Novel 7-azaindole derivatives have been discovered as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway frequently deregulated in cancer.[7][8] Certain compounds have shown subnanomolar inhibitory activity against PI3K isoforms and potent anti-proliferative effects in various human tumor cell lines.[7]

-

ABL/SRC Kinases: By employing a fragment-based drug design approach, researchers have developed 7-azaindole-based dual inhibitors of ABL and SRC kinases, which are involved in oncogenic signaling.[9]

-

Other Oncogenic Kinases: The inhibitory activity of 7-azaindole derivatives extends to a range of other kinases crucial for tumor progression and angiogenesis, such as VEGFR-2, FGFR4, CDK9, Haspin, DYRK, ROCK, AXL, and PIM2.[4][9][10][11] For instance, specific derivatives have been identified as covalent inhibitors of FGFR4 for hepatocellular carcinoma[11] and dual inhibitors of CDK9/CyclinT and Haspin.[10]

-

Trk Kinases: Structure-based design has yielded selective inhibitors of Tropomyosin receptor kinase (Trk) A, a target for cancer and pain management.[4]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of selected 7-azaindole derivatives against various kinases.

| Compound/Derivative | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Vemurafenib (PLX4032) | BRAF V600E | 13 | Biochemical Assay | [12] |

| B13 | PI3Kγ | 0.5 | Biochemical Assay | [7] |

| C1 | PI3Kγ | 0.6 | Biochemical Assay | [7] |

| C2 | PI3Kγ | 0.7 | Biochemical Assay | [7] |

| 8l | Haspin | 14 | Biochemical Assay | [10] |

| 8g | CDK9/CyclinT | 110 | Biochemical Assay | [10] |

| 8h | CDK9/CyclinT | 180 | Biochemical Assay | [10] |

Antiviral Activity: A Growing Area of Investigation

The 7-azaindole scaffold has also shown promise in the development of antiviral agents.

-

SARS-CoV-2: Researchers have identified 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[13] One derivative, ASM-7, demonstrated excellent antiviral activity with an EC50 value of 1.001 μM against the original SARS-CoV-2 strain.[13]

-

Influenza Virus: 7-azaindole analogues have been developed as inhibitors of the influenza virus polymerase PB2 subunit.[14][15] These compounds, such as JNJ-63623872, represent a first-in-class approach for treating both pandemic and seasonal influenza.[14]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Viral Target | EC50 (µM) | Cell Line/Assay | Reference |

| ASM-7 | SARS-CoV-2 | 1.001 | Live Virus Assay | [13] |

| G7a | SARS-CoV-2 | 9.08 | Pseudovirus Assay | [13] |

Anticancer Activity Beyond Kinase Inhibition

Beyond their role as kinase inhibitors, 7-azaindole derivatives exhibit anticancer activity through various other mechanisms.

-

PARP-1 Inhibition: A 7-azaindole-1-carboxamide derivative, ST7710AA1, has shown antiproliferative activity by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[16]

-

DDX3 Inhibition: A novel 7-azaindole derivative (7-AID) was designed to target the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance. This compound displayed cytotoxic effects on various cancer cell lines.[17]

-

Cytotoxic Activity: Several 7-azaindole derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human melanoma, liver cancer, breast cancer, and leukemia cells.[18][19]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Assay | Reference |

| 7-AID | MDA-MB-231 (Breast Cancer) | 12.69 | MTT Assay | [17] |

| 7-AID | MCF-7 (Breast Cancer) | 14.12 | MTT Assay | [17] |

| 7-AID | HeLa (Cervical Cancer) | 16.96 | MTT Assay | [17] |

| TH1082 | A375 (Melanoma) | 25.38 (µg/mL) | MTT Assay | [19] |

| TH1082 | SMMC (Liver Cancer) | 48.70 (µg/mL) | MTT Assay | [19] |

| TH1082 | MCF-7 (Breast Cancer) | 76.94 (µg/mL) | MTT Assay | [19] |

| Titanocene derivative 3 | LLC-PK (Kidney Epithelial) | 8.8 | Cytotoxicity Assay | [16] |

Potential in Neurodegenerative and Inflammatory Diseases

The therapeutic potential of 7-azaindole derivatives extends to other complex diseases.

-

Alzheimer's Disease: Novel indole and 7-azaindole derivatives have been designed to inhibit the aggregation of β-amyloid-42 peptides, a key pathological event in Alzheimer's disease.[20]

-

Inflammation: Certain 7-azaindole derivatives have been shown to possess anti-inflammatory activity by inhibiting the Orai calcium channel, which is involved in allergic inflammation.[4]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 value of a test compound.

-

Reagents and Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (7-azaindole derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader (Luminometer, fluorescence reader, or scintillation counter)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

In a microplate, add the kinase, the substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (method depends on the detection system).

-

Add the detection reagent to quantify the kinase activity (e.g., amount of ADP produced, substrate phosphorylation).

-

Measure the signal using the appropriate plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (7-azaindole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only).[21]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[23]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives on PI3K.

BRAF/MEK/ERK (MAPK) Signaling Pathway

Caption: The MAPK signaling pathway with the inhibitory action of Vemurafenib on BRAF.

General Workflow for Anticancer Drug Screening

Caption: A generalized workflow for the screening and development of anticancer 7-azaindole derivatives.

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of novel therapeutics. Its ability to effectively target a wide range of biological molecules, particularly kinases, has led to significant advancements in the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of 7-azaindole derivatives, coupled with innovative drug design strategies, holds immense promise for the development of next-generation therapies with improved efficacy and safety profiles. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-3-iodo-7-azaindole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodo-7-azaindole, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and extensive applications in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols, quantitative data, and visual representations of key processes are provided to facilitate its practical use in the laboratory.

Introduction

This compound, with the chemical name tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a versatile heterocyclic compound. The 7-azaindole core is a recognized bioisostere of indole, offering improved solubility and metabolic stability in drug candidates. The presence of an iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the reactivity of the azaindole ring system.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: electrophilic iodination of the 7-azaindole core at the C3 position, followed by the protection of the pyrrole nitrogen with a Boc group.

Experimental Protocol: Synthesis of this compound

Step 1: 3-Iodo-7-azaindole

A procedure analogous to the iodination of indazoles can be adapted for 7-azaindole.[1] To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium hydroxide (KOH) (3.0 eq) is added, and the mixture is stirred at room temperature. Iodine (I₂) (2.0 eq) is then added portion-wise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: this compound

To a solution of 3-iodo-7-azaindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.

Synthesis Workflow

References

The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a heterocyclic aromatic structure also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of the 7-azaindole core in drug discovery, with a focus on its application in kinase inhibition and other therapeutic areas. We will delve into its structure-activity relationships, highlight key approved drugs and clinical candidates, and provide detailed experimental methodologies for its synthesis and evaluation.

The 7-azaindole moiety is a bioisostere of the endogenous purine nucleus and the indole ring, which are prevalent in biologically active molecules.[1] This bioisosteric relationship allows 7-azaindole derivatives to mimic the interactions of natural ligands with their protein targets. The presence of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and improved physicochemical properties, such as increased solubility, compared to its indole counterpart.[2] These attributes have made the 7-azaindole scaffold a highly attractive starting point for fragment-based drug discovery (FBDD) programs, leading to the successful development of several marketed drugs.[1][3]

Physicochemical Properties and Biological Significance

The strategic placement of the nitrogen atom at the 7-position of the indole ring system profoundly influences the molecule's electronic distribution and hydrogen bonding capabilities. The pyrrole NH group acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual hydrogen-bonding capacity is crucial for its interaction with the hinge region of many kinases, a key binding site for ATP.[4] By forming two stable hydrogen bonds with the kinase hinge, 7-azaindole derivatives can effectively compete with ATP and inhibit kinase activity.[4] This has led to the development of a multitude of potent and selective kinase inhibitors.

Beyond kinase inhibition, the 7-azaindole scaffold has been successfully employed to target a diverse range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

7-Azaindole in Kinase Inhibition

The 7-azaindole scaffold is most prominently featured in the development of kinase inhibitors. Its ability to act as an effective hinge-binder has been exploited to target numerous kinases involved in oncogenic signaling pathways.

BRAF Inhibitors

Vemurafenib (Zelboraf®) is a prime example of a successful 7-azaindole-based drug. It is a potent inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in a significant proportion of melanomas.[4] The 7-azaindole core of vemurafenib forms the critical hydrogen bonds with the hinge region of the BRAF kinase.[4]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Vemurafenib | BRAF V600E | 31 | A375 (Melanoma) | [8] |

| PLX4720 | BRAF V600E | 13 | N/A | [8] |

PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[9][10] These compounds often exhibit excellent potency and selectivity for different PI3K isoforms.

| Compound | Target | IC50 (nM) | Reference |

| Compound B13 | PI3Kγ | 0.5 | [9] |

| IPI-549 | PI3Kγ | 4 | [11] |

Other Kinase Targets

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors for a wide array of other kinases, including:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Pexidartinib (Turalio®) is an FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor.[5]

-

Rho-associated coiled-coil containing protein kinase (ROCK): Several 7-azaindole derivatives have shown potent inhibition of ROCK, a target for cardiovascular and inflammatory diseases.[3][12]

-

Ataxia Telangiectasia and Rad3-related (ATR) kinase: AZD6738 is a clinical candidate that inhibits ATR, a key enzyme in the DNA damage response.[5]

-

Cyclin-Dependent Kinases (CDKs): Potent and selective CDK9 inhibitors with a 7-azaindole core have been developed for the treatment of hematological malignancies.[8][13]

| Compound | Target | IC50 (nM) | Reference |

| Pexidartinib | CSF-1R | 20 | [5] |

| Compound 47 | ROCK | 1 | [12] |

| AZD6738 | ATR | <1 | [5] |

| Compound 38 | CDK9 | 0.4 | [13] |

7-Azaindole in Other Therapeutic Areas

The application of the 7-azaindole scaffold extends beyond oncology. Researchers are actively exploring its potential in treating a range of other conditions.

Neurodegenerative Diseases

The 7-azaindole scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease.[6][14] Derivatives have been designed to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[15]

| Compound | Activity | IC50 (µM) | Reference |

| 7-azaindole derivative | Aβ42 aggregation inhibition | 1.5 | [15] |

Inflammatory Diseases

7-azaindole derivatives have also been explored as antagonists for chemokine receptors, such as CCR2, which are involved in inflammatory processes.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental strategies involving 7-azaindole derivatives, the following diagrams are provided in the DOT language for Graphviz.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth and survival and is a frequent target of 7-azaindole-based kinase inhibitors.

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of 7-azaindole derivatives on PI3K.

Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD approach has been instrumental in the discovery of 7-azaindole-based drugs like Vemurafenib.

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD) starting with a fragment library.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-7-azaindoles

A common synthetic strategy for preparing 3,5-disubstituted 7-azaindoles involves sequential palladium-catalyzed cross-coupling reactions.

Scheme 1: Synthesis of 3,5-disubstituted 7-azaindoles

-

Step 1: Iodination of 5-bromo-7-azaindole. To a solution of 5-bromo-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 5-bromo-3-iodo-7-azaindole, is then isolated by extraction and purification.

-

Step 2: N-Protection. The resulting di-halogenated 7-azaindole is protected at the N1 position, typically with a tosyl (Ts) or benzenesulfonyl (Bs) group, using the corresponding sulfonyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).

-

Step 3: First Suzuki Coupling (C5-position). The N-protected 5-bromo-3-iodo-7-azaindole is subjected to a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid or ester at the more reactive C5-position. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as K₂CO₃ or Cs₂CO₃, in a solvent system like dioxane/water or DMF.

-

Step 4: Second Suzuki Coupling (C3-position). The resulting 5-substituted-3-iodo-7-azaindole derivative then undergoes a second Suzuki coupling reaction with a different boronic acid or ester at the C3-position under similar palladium-catalyzed conditions.

-

Step 5: Deprotection. The N-protecting group is removed under appropriate conditions (e.g., basic hydrolysis with NaOH or LiOH for a tosyl group) to yield the final 3,5-disubstituted-7-azaindole.

In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

Protocol: LanthaScreen™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase in kinase buffer.

-

Prepare a 2X solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration is typically at the Km value for the specific kinase.

-

Prepare serial dilutions of the 7-azaindole test compound in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

-

Add 2.5 µL of the serially diluted test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 7-azaindole test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged and highly versatile core structure in medicinal chemistry. Its unique ability to mimic natural purines and indoles, coupled with its favorable physicochemical properties, has led to the successful development of numerous clinically important drugs, particularly in the field of kinase inhibition. The continued exploration of this scaffold, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of therapeutics for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the power of the 7-azaindole scaffold in their quest for novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. poly-dtech.com [poly-dtech.com]

- 15. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Boc-3-Iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 1-Boc-3-iodo-7-azaindole, a key building block in contemporary drug discovery. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Classification

This compound (CAS No. 192189-18-7) is classified as an acute oral toxicant. The primary route of exposure and associated hazard are detailed below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |  | Warning | H302: Harmful if swallowed.[1][2] |

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following precautionary statements and PPE are mandatory.

| Statement Type | Code | Description |

| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[1] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[1] |

| Prevention | P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] |

| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1][2] |

Handling and Storage

Proper handling and storage are essential for maintaining the stability of this compound and preventing accidental exposure.

| Aspect | Protocol |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area. Keep away from sources of ignition.[1] |

| Storage | Store refrigerated in a tightly closed container in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] |

Experimental Protocols and Workflows

Logical Framework for Chemical Safety

The following diagram illustrates the fundamental workflow for establishing a safe working environment with any chemical, including this compound.

References

Potential Therapeutic Targets for 7-Azaindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of 7-azaindole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Protein Kinases: A Primary Target Class

A significant number of 7-azaindole derivatives have been developed as potent and selective protein kinase inhibitors. Their ability to mimic the hinge-binding motif of ATP allows them to effectively compete for the kinase active site.

BRAF Kinase

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma. 7-Azaindole-based compounds, such as Vemurafenib, have been successfully developed as inhibitors of the constitutively active BRAF V600E mutant protein.

Quantitative Data: BRAF Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Vemurafenib (PLX4720) | BRAF V600E | 13 | A375 (Melanoma) | [1] |

Signaling Pathway: MAPK/ERK Pathway

The RAS-RAF-MEK-ERK, or MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer. 7-Azaindole derivatives have been developed as potent inhibitors of various PI3K isoforms.

Quantitative Data: PI3K Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 7-Azaindole Derivative 13 | PI3Kγ | 7 | THP-1 | [2] |

| 7-Azaindole Derivative 14 | PI3Kγ | 33 | THP-1 | [2] |

| 7-Azaindole Isoindolinone 28 | PI3Kγ | - | THP-1 (Cellular IC50 = 0.040 µM) | [2] |

Signaling Pathway: PI3K/AKT/mTOR Pathway

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is essential for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. 7-Azaindole derivatives have been identified as inhibitors of JAK family members.

Quantitative Data: JAK Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 7-Azaindole Derivative 97 | JAK2 | 1 | [3] |

| 7-Azaindole Derivative 97 | JAK3 | 5 | [3] |

Signaling Pathway: JAK-STAT Pathway

Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.

Other Kinase Targets

7-Azaindole derivatives have also shown inhibitory activity against a range of other kinases, including:

-

Aurora Kinases: Involved in cell cycle regulation, particularly mitosis.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in hepatocellular carcinoma.[1]

-

c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.

-

Cell Division Cycle 7 (Cdc7) Kinase: Essential for the initiation of DNA replication.

Quantitative Data: Other Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| GSK1070916 | Aurora B | 5.7 | [3] |

| GSK1070916 | Aurora A | 128 | [3] |

| Compound 6O | FGFR4 | 75.3 | [4] |

| N-nitrobenzenesulfonyl-4-azaindole 63 | c-Met | 20 | [3] |

| 7-Azaindolylideneimidazole 50 | Cdc7 | 20 | [3] |

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and are therefore attractive anticancer agents.

Quantitative Data: HDAC Inhibition

Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes are critical for DNA repair, particularly in the base excision repair pathway. PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data: PARP Inhibition

DEAD-box Helicase 3 (DDX3)

DDX3 is an RNA helicase involved in multiple aspects of RNA metabolism, and its dysregulation has been linked to cancer. A novel 7-azaindole derivative has been identified as a potent DDX3 inhibitor.

Quantitative Data: DDX3 Inhibition

| Compound | Target | IC50 (µM/ml) | Cell Line | Reference |

| 7-AID | DDX3 | 16.96 | HeLa | [5] |

| 7-AID | DDX3 | 14.12 | MCF-7 | [5] |

| 7-AID | DDX3 | 12.69 | MDA-MB-231 | [5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring kinase activity and inhibition.

Experimental Workflow

Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and various concentrations of the 7-azaindole inhibitor. Include appropriate controls (no inhibitor, no enzyme).

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce a luminescent signal.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

-

Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a method to measure HDAC activity within cells.

Experimental Workflow

Methodology:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with various concentrations of the 7-azaindole HDAC inhibitor.

-

Substrate Addition: Add a cell-permeable, fluorogenic HDAC substrate to the wells.

-

Deacetylation Reaction: Incubate the plate to allow cellular HDACs to deacetylate the substrate.

-

Signal Development: Add a lysis buffer containing a developer enzyme that specifically cleaves the deacetylated substrate to release a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The fluorescence intensity is proportional to the HDAC activity.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

In Vitro Poly(ADP-ribose) Polymerase (PARP) Activity Assay (Chemiluminescent)

This protocol details a method for assessing PARP activity and its inhibition.

Experimental Workflow

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

PARP Reaction: Add PARP enzyme, activated DNA, biotinylated NAD+, and various concentrations of the 7-azaindole PARP inhibitor to the wells.

-

PARylation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.

-

Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

-

Luminescence Measurement: Measure the resulting chemiluminescence with a plate reader. The signal intensity is proportional to PARP activity.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

General Synthesis of 2-Phenyl-7-Azaindole

A common synthetic route to 2-phenyl-7-azaindole involves the Fischer indole synthesis.

Reaction Scheme:

Procedure:

-

Formation of Hydrazone: A mixture of acetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid to form acetophenone phenylhydrazone.

-

Cyclization: The isolated acetophenone phenylhydrazone is heated with a dehydrating agent and catalyst, such as polyphosphoric acid, to induce cyclization and formation of the 2-phenyl-7-azaindole product.

-

Purification: The product is purified by recrystallization.

Conclusion

The 7-azaindole scaffold represents a highly valuable starting point for the design of inhibitors targeting a diverse range of therapeutic targets. Its prevalence in kinase inhibition is well-established, with successful drugs on the market. Furthermore, its potential to inhibit other key enzyme families, such as HDACs, PARPs, and helicases, highlights the broad applicability of this privileged heterocycle in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with or considering the exploration of 7-azaindole derivatives in their therapeutic programs.

References

- 1. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Boc-3-Iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Boc-3-iodo-7-azaindole, a key building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the iodination of 7-azaindole to produce an unstable 3-iodo-7-azaindole intermediate. This is immediately followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to yield the stable final product. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and data on expected yields.

Introduction

7-Azaindole derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to purines and indoles, allowing them to interact with a wide range of biological targets. The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The Boc protecting group enhances the stability and solubility of the molecule, facilitating its use in subsequent synthetic steps. This protocol outlines a reliable method for the preparation of this compound.

Reaction Scheme

The overall two-step synthesis is depicted below:

Caption: Two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) | ≥98% | Sigma-Aldrich |

| Iodine monochloride (ICl) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium thiosulfate (Na₂S₂O₃) | ACS reagent, ≥98% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Round-bottom flasks | Various sizes | VWR |

| Magnetic stirrer and stir bars | - | VWR |

| Ice bath | - | - |

| Separatory funnel | - | VWR |

| Rotary evaporator | - | Buchi |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

| Column chromatography supplies | Silica gel, glass column | VWR |

Step 1: Synthesis of 3-Iodo-7-azaindole

-

To a solution of 7-azaindole (1.0 eq) in anhydrous pyridine, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0 M in CH₂Cl₂) (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Note: The resulting 3-iodo-7-azaindole is unstable and should be used immediately in the next step without further purification.[1][2]

Step 2: Synthesis of this compound

-

Dissolve the crude 3-iodo-7-azaindole from Step 1 in anhydrous 1,4-dioxane.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary

| Step | Product | Starting Material | Yield (%) | Physical Appearance |

| 1 | 3-Iodo-7-azaindole | 7-Azaindole | - | Crude solid |

| 2 | This compound | 3-Iodo-7-azaindole | 92% (over two steps)[1] | Solid |

Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Alternative Iodination Method

-

To a solution of 7-azaindole in DMF, add potassium hydroxide.

-

Stir the mixture for a short period at room temperature.

-

Add a solution of iodine in DMF.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Proceed with a similar aqueous workup and immediate Boc protection as described above.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Iodine monochloride is corrosive and moisture-sensitive; handle with care.

-

Pyridine and 1,4-dioxane are flammable and toxic; avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-3-Iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the 7-azaindole core. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 1-Boc-3-iodo-7-azaindole, a key intermediate in the synthesis of diverse compound libraries for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is often employed to enhance solubility and modulate the electronic properties of the substrate.

General Reaction Scheme

The Suzuki coupling of this compound with a generic organoboron reagent is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of commonly employed conditions that have proven effective for similar azaindole substrates.

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3, SPhos Pd G2 | The choice of catalyst and ligand is critical. For sterically hindered or electronically deactivated boronic acids, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are often superior. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Often used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts are generally more convenient. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | An inorganic base is required to activate the organoboron species. The choice of base can significantly influence the reaction rate and yield.[1][2] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed. |

| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can be used to accelerate the reaction.[3] |